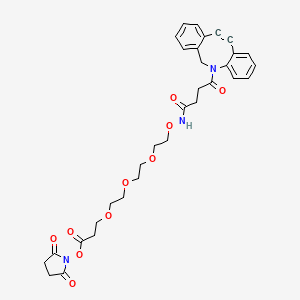
trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C11H19NO3 It is a derivative of cyclohexanecarboxylic acid and contains a methylamino group and an oxopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the oxopropyl group can be further oxidized to form different products.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential role in biological systems and interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, including its effects on various biological targets.
Industry:
- Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: It can bind to enzymes and inhibit or activate their activity.
Modulate Pathways: It may modulate biochemical pathways by interacting with key proteins and receptors.
Cellular Effects: The compound can affect cellular processes such as signal transduction, gene expression, and metabolism.
相似化合物的比较
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: This compound is similar in structure but lacks the oxopropyl group.
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound has a trifluoromethyl group instead of the methylamino group.
Uniqueness:
- The presence of both the methylamino and oxopropyl groups in trans 4-(3-(Methylamino)-3-oxopropyl)cyclohexanecarboxylic acid makes it unique and provides distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
4-[3-(methylamino)-3-oxopropyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-12-10(13)7-4-8-2-5-9(6-3-8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
BKPMVPQZDDUDBD-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CCC1CCC(CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)
